molecular formula C14H12F12N4O2 B3819749 2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine

2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine

Cat. No. B3819749
M. Wt: 496.25 g/mol
InChI Key: ORCYHIOAJIVZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a triazine derivative with two trifluoroethoxy groups and a piperidinyl group. Triazines are a class of nitrogen-containing heterocycles. The piperidinyl group is a common motif in medicinal chemistry, known for its role in drug molecules . The trifluoroethoxy group is a type of alkyl ether group, which could potentially increase the compound’s stability and lipophilicity.


Chemical Reactions Analysis

Triazines can undergo a variety of reactions including substitutions and additions. The reactivity of this specific compound would likely be influenced by the electron-withdrawing trifluoroethoxy groups and the basicity of the piperidinyl group .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities .

properties

IUPAC Name

2,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-piperidin-1-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F12N4O2/c15-11(16,17)6(12(18,19)20)31-9-27-8(30-4-2-1-3-5-30)28-10(29-9)32-7(13(21,22)23)14(24,25)26/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCYHIOAJIVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-piperidyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
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Reactant of Route 2
2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
Reactant of Route 3
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2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-(1-piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine

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